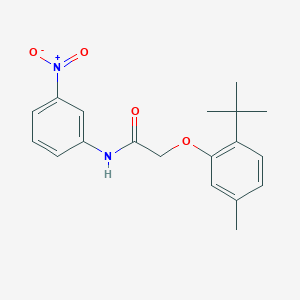

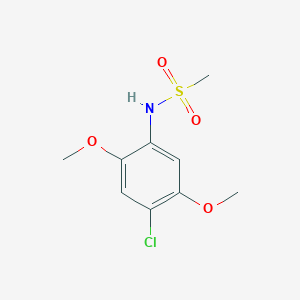

![molecular formula C15H12ClN3O3S B5521167 2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical processes including condensation reactions, amide formation, and nitration. Although specific details on the synthesis of 2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide are not directly available, related compounds have been synthesized through methodologies involving reactions under reflux conditions, treatment with thionyl chloride, and the use of amines and nitro compounds as starting materials. These processes highlight the complex chemistry involved in producing such compounds (Saeed et al., 2010) (Richter et al., 2021).

Molecular Structure Analysis

Benzamide derivatives often exhibit interesting structural features due to their aromatic nature and the presence of substituents like nitro groups and chlorides. Studies on similar compounds have shown that they can crystallize in various space groups, with intramolecular hydrogen bonds contributing to their stability. The presence of nitro groups and other substituents influences the molecular geometry and electronic structure, impacting the compound's reactivity and physical properties (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution, isomerization, and condensation reactions. The functional groups present, such as nitro, amino, and chloro substituents, play significant roles in these reactions. For example, the presence of a nitro group can facilitate electrophilic substitution reactions due to its electron-withdrawing nature (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of 2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide, such as melting point, solubility, and crystalline form, are influenced by its molecular structure. The compound's solubility in various solvents and its melting point can be affected by the nature of its substituents and the overall molecular geometry. Studies on related compounds have highlighted the role of crystalline structure in determining these physical properties (Saeed et al., 2008).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are significantly influenced by the functional groups attached to the benzamide core. The electron-withdrawing or donating nature of these groups can affect the compound's chemical behavior, such as its reactivity in acid-base reactions or its stability under different chemical conditions (El-ziaty et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of derivatives related to "2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide" involve complex chemical processes to create compounds with specific properties. Studies have demonstrated the synthesis of compounds with varied structures aiming at potential applications in medicinal chemistry and material science. For instance, the preparation of compounds by reacting with different reagents shows the versatility in synthesizing derivatives with potential biological or chemical utility (Saeed et al., 2010).

Biological Evaluation

Research efforts have been directed towards evaluating the biological activities of derivatives, focusing on anticancer and antimicrobial properties. For example, the synthesis of derivatives and their evaluation as potent antitumor agents highlight the potential of these compounds in cancer research. The design and synthesis of biologically stable derivatives that exhibit inhibitory effects on tumor growth demonstrate the therapeutic potential of these compounds (Yoshida et al., 2005).

Antimicrobial Activity

The development of derivatives also includes the assessment of their antimicrobial activities. Studies involving the synthesis of new compounds and their screening for antibacterial and antifungal activities contribute to the search for new antimicrobial agents. This research is crucial in addressing the increasing resistance to existing antimicrobial drugs (Naganagowda & Petsom, 2011).

Chemoselective Transformations

Investigations into chemoselective transformations provide insights into the reactivity and potential applications of these compounds in synthetic organic chemistry. The ability to undergo specific reactions under controlled conditions is vital for the development of novel synthetic methodologies that can be applied to the preparation of complex molecules (Singh et al., 2017).

Propiedades

IUPAC Name |

2-chloro-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c1-9-6-7-10(19(21)22)8-13(9)17-15(23)18-14(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,17,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOVWHYDQRIGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)